Nestorone

Vue d'ensemble

Description

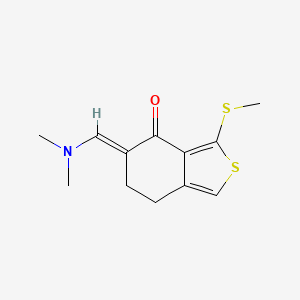

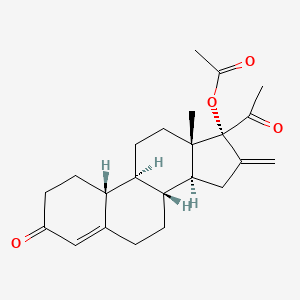

L'acétate de ségestérone, également connu sous ses noms commerciaux Nestorone, Elcometrine et Annovera, est un progestatif synthétique utilisé principalement dans la contraception et le traitement de l'endométriose . Il s'agit d'un dérivé de la 19-norprogestérone avec une activité progestative élevée et aucun effet androgène, glucocorticoïde ou anabolisant . Ce composé n'est pas actif par voie orale et est généralement administré par implants sous-cutanés, anneaux vaginaux ou patchs transdermiques .

Applications De Recherche Scientifique

Segesterone acetate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Nestorone, also known as Nestoron or Segesterone acetate (SA), is a synthetic progestin . Its primary target is the progesterone receptor (PR) . The PR is a protein found inside cells that binds to the hormone progesterone and mediates its effects .

Mode of Action

This compound acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone . In receptor transactivation experiments, this compound displayed greater potency than progesterone to transactivate the human progesterone receptor . This was confirmed by docking experiments where this compound adopts the same docking position within the PR ligand-binding domain (LBD) as progesterone and forms additional stabilizing contacts .

Biochemical Pathways

This compound exerts potent progestational and antiestrogenic actions on the uterus . Because progesterone acts in the brain by both PR binding and indirectly via binding of the metabolite allopregnanolone to γ-aminobutyric acid type A receptor (GABA A R), it was investigated if this compound is metabolized to 3 α, 5 α -tetrahydrothis compound (3 α, 5 α -THNES) in the brain and if this metabolite could interact with GABA A R .

Pharmacokinetics

The oral bioavailability of this compound has been reported to be only 10% . It has also been reported that the medication is more than 100-fold as potent when delivered via subcutaneous implant relative to oral administration .

Result of Action

This compound has been evaluated as a contraceptive agent and is also being considered as a potential progestin for use in hormone replacement therapy . It may possess neuroprotective and myelin regenerative potential as added health benefits . This compound lowers sperm production typically to less than 1 million sperm per milliliter, compared to the typical 15 to 200 million sperm per milliliter in a healthy male . This compound also inhibits ovulation .

Analyse Biochimique

Biochemical Properties

Nestoron displays greater potency than progesterone to transactivate the human progesterone receptor (PR) . This was confirmed by docking experiments where Nestoron adopts the same docking position within the PR ligand-binding domain (LBD) as progesterone . It forms additional stabilizing contacts between 17 α -acetoxy and 16-methylene groups and PR LBD, supporting its higher potency than progesterone .

Cellular Effects

Nestoron exerts potent progestational and antiestrogenic actions on the uterus and does not interact with estrogen or androgen receptors . It is suggested that the neuroprotective and myelin regenerative effects of Nestoron are mediated via PR binding and not via its interaction with the GABA A R .

Molecular Mechanism

Nestoron’s mechanism of action is primarily through its interaction with the progesterone receptor (PR). It has a higher affinity for the PR compared to progesterone . It does not bind significantly to the androgen receptor, estrogen receptor, or mineralocorticoid receptor .

Metabolic Pathways

Nestoron is metabolized to 3 α, 5 α -tetrahydronestorone (3 α, 5 α -THNES) in the brain . This metabolite exhibited only limited activity to enhance GABA A R-evoked responses .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acétate de ségestérone est synthétisé par une série de réactions chimiques à partir de la 19-norprogestérone. Les conditions de réaction impliquent généralement l'utilisation de bases fortes et d'agents d'acétylation à des températures contrôlées pour garantir l'obtention du produit souhaité.

Méthodes de Production Industrielle : La production industrielle de l'acétate de ségestérone implique une synthèse chimique à grande échelle utilisant des voies de réaction similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions : L'acétate de ségestérone subit plusieurs types de réactions chimiques, notamment :

Hydroxylation : Catalysée par les enzymes du cytochrome P450, en particulier CYP3A4.

Réduction : Impliquant la 5α-réductase.

Substitution : Acétylation du groupe 17-hydroxy.

Réactifs et Conditions Communs :

Hydroxylation : Nécessite des enzymes du cytochrome P450 et de l'oxygène moléculaire.

Réduction : Utilise la 5α-réductase et le NADPH comme cofacteur.

Substitution : Implique l'anhydride acétique ou le chlorure d'acétyle en présence d'une base.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent les métabolites hydroxylés et les dérivés réduits, qui sont ensuite métabolisés et excrétés par l'organisme .

4. Applications de la Recherche Scientifique

L'acétate de ségestérone a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'activité progestative et la liaison au récepteur.

Biologie : Enquête sur ses effets sur la biologie de la reproduction et la régulation hormonale.

Médecine : Principalement utilisé dans les contraceptifs hormonaux et le traitement de l'endométriose.

5. Mécanisme d'Action

L'acétate de ségestérone exerce ses effets en se liant sélectivement au récepteur de la progestérone, un facteur de transcription appartenant à la famille des récepteurs nucléaires . Cette liaison inhibe l'ovulation en supprimant la poussée de l'hormone lutéinisante et en épaississant le mucus cervical pour empêcher la pénétration des spermatozoïdes . De plus, il a une certaine affinité pour le récepteur des glucocorticoïdes mais ne présente pas d'activité significative à d'autres récepteurs hormonaux .

Composés Similaires :

Levonorgestrel : Un autre progestatif synthétique utilisé dans les contraceptifs.

Acétate de Médroxyprogestérone : Utilisé dans les contraceptifs et le traitement hormonal substitutif.

Noréthindrone : Un progestatif synthétique utilisé dans les contraceptifs oraux.

Comparaison : L'acétate de ségestérone est unique par son activité progestative élevée et son absence d'effets androgènes, glucocorticoïdes ou anabolisants . Contrairement au levonorgestrel et à la noréthindrone, il n'est pas actif par voie orale et doit être administré par des voies non orales . Sa liaison sélective au récepteur de la progestérone et son activité minimale à d'autres récepteurs hormonaux en font un progestatif très ciblé et efficace .

Comparaison Avec Des Composés Similaires

Levonorgestrel: Another synthetic progestin used in contraceptives.

Medroxyprogesterone acetate: Used in contraceptives and hormone replacement therapy.

Norethindrone: A synthetic progestin used in oral contraceptives.

Comparison: Segesterone acetate is unique in its high progestational activity and lack of androgenic, glucocorticoid, or anabolic effects . Unlike levonorgestrel and norethindrone, it is not orally active and must be administered via non-oral routes . Its selective binding to the progesterone receptor and minimal activity at other hormone receptors make it a highly targeted and effective progestin .

Propriétés

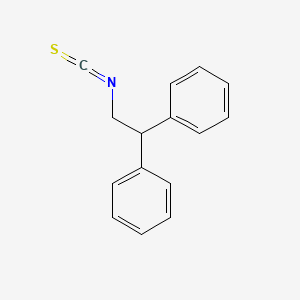

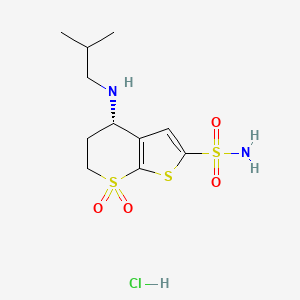

IUPAC Name |

(17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-13-11-21-20-7-5-16-12-17(26)6-8-18(16)19(20)9-10-22(21,4)23(13,14(2)24)27-15(3)25/h12,18-21H,1,5-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFBRGLGTWAVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7759-35-5 | |

| Record name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nestorone primarily exerts its effects by binding to and activating the progesterone receptor (PR). [, , , ] This activation triggers a cascade of downstream events, including modulation of gene expression, influencing various cellular processes like proliferation, differentiation, and myelination. [, , , , ]

A: Unlike some other progestins, this compound exhibits high selectivity for the progesterone receptor and demonstrates negligible binding to the androgen receptor. [, , ] This selectivity minimizes potential androgenic side effects often associated with other progestins. [, , ]

A: While progesterone can be metabolized to allopregnanolone, which interacts with GABA receptors, this compound's primary metabolite, 3α,5α-Tetrahydrothis compound, exhibits limited activity at GABA receptors. [] This suggests that this compound's neuroprotective and myelin regenerative effects are primarily mediated through PR activation rather than GABA receptor modulation. []

A: this compound has the molecular formula C23H30O4 and a molecular weight of 370.48 g/mol. [, ]

A: While the provided research papers don't delve into detailed spectroscopic analysis, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed method for this compound quantification. []

A: Yes, molecular docking simulations have provided insights into this compound's interactions with the progesterone receptor ligand-binding domain. [] These simulations reveal that this compound forms additional stabilizing contacts with the receptor compared to progesterone, explaining its higher potency. []

A: Research indicates that the 17α-acetoxy and 16-methylene groups of this compound contribute significantly to its potent binding to the progesterone receptor. [] Studies with a 13-ethyl this compound analog showed comparable potency, suggesting that modifications at this position can be tolerated. []

A: this compound is orally inactive due to rapid first-pass metabolism but demonstrates good stability when administered via parenteral routes. [, , ] This has led to its development as subdermal implants, vaginal rings, and transdermal gels for sustained release and improved bioavailability. [, , , , , ]

A: this compound exhibits rapid absorption after parenteral administration, reaching peak serum concentrations within hours. [, ] It undergoes extensive hepatic metabolism, resulting in inactive metabolites primarily excreted in the urine. [, ]

A: this compound's rapid absorption and sustained release from implants and other delivery systems achieve effective serum concentrations for suppressing ovulation. [, , , ] Its short half-life allows for rapid return to fertility upon discontinuation. [, , ]

A: Organotypic cultures of cerebellar slices and human neural stem cell cultures have been employed to investigate this compound's promyelinating and neuroprotective properties. [, , ] These studies have demonstrated its ability to promote myelin formation, enhance oligodendrocyte progenitor cell recruitment, and improve cell survival. [, , ]

A: Animal models of demyelination, including cuprizone-induced demyelination and experimental autoimmune encephalomyelitis (EAE), have been instrumental in demonstrating this compound's therapeutic potential. [, , , , ] These studies show that this compound promotes remyelination, reduces neuroinflammation, and improves functional recovery. [, , , , ]

A: Yes, numerous clinical trials have investigated this compound's safety and efficacy for contraception, endometriosis treatment, and hormone replacement therapy. [, , , , , , ] These trials have demonstrated its effectiveness in preventing pregnancy, managing endometriosis symptoms, and alleviating menopausal symptoms. [, , , , , , ]

A: this compound is delivered through various routes like subdermal implants, vaginal rings, and transdermal gels. [, , , , , ] These systems enable sustained drug release and improve bioavailability.

A: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely employed technique for quantifying this compound in biological samples. []

A: this compound demonstrates good solubility in silicone elastomer, a material used in vaginal ring formulations. [] This property facilitates its sustained release from the matrix.

A: Yes, several other progestins, such as levonorgestrel, etonogestrel, and nomegestrol acetate, are used in contraceptive formulations. [, , , , , , ] The choice of progestin depends on factors like delivery route, desired duration of action, and individual patient characteristics. [, , , ]

A: Initially investigated for its contraceptive potential, this compound research has expanded to explore its applications in managing endometriosis, hormone replacement therapy, and neuroprotection. [, , , , , , , , , , , , , ] This highlights its versatility and evolving therapeutic potential beyond contraception.

A: this compound research bridges endocrinology, neurology, and pharmaceutical sciences. [, , , , , , , ] Its development as a contraceptive and its potential in treating neurological disorders showcase the interdisciplinary nature of its applications. [, , , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

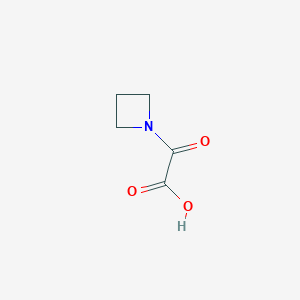

![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)